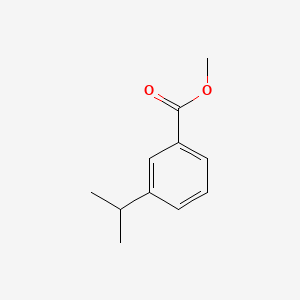
Benzoic acid, 3-(1-methylethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-(1-methylethyl)-, methyl ester is an organic compound with the molecular formula C10H12O2. It is also known by its IUPAC name, methyl 3-(1-methylethyl)benzoate. This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with an isopropyl group at the meta position. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoic acid, 3-(1-methylethyl)-, methyl ester can be synthesized through the esterification of 3-(1-methylethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
3-(1-methylethyl)benzoic acid+methanolH2SO4methyl 3-(1-methylethyl)benzoate+water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as distillation to remove the water formed during the reaction and purification techniques like recrystallization to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(1-methylethyl)benzoic acid.
Reduction: 3-(1-methylethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzoic acid, 3-(1-methylethyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Similar structure but lacks the isopropyl group.
Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group.
Isopropyl benzoate: Similar ester but with an isopropyl group instead of a methyl group.
Uniqueness
Benzoic acid, 3-(1-methylethyl)-, methyl ester is unique due to the presence of both the isopropyl group and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable in specific industrial and research applications.
Propriétés
Numéro CAS |
64277-85-6 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
methyl 3-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-5-4-6-10(7-9)11(12)13-3/h4-8H,1-3H3 |
Clé InChI |
FDXFTILZIXUGKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


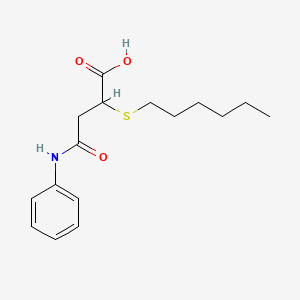
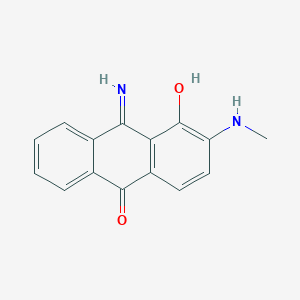
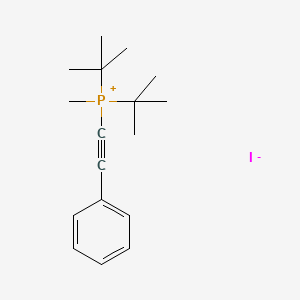
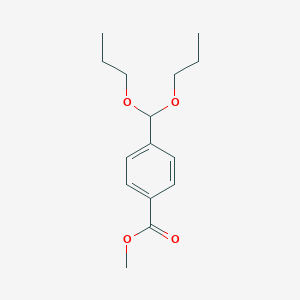
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
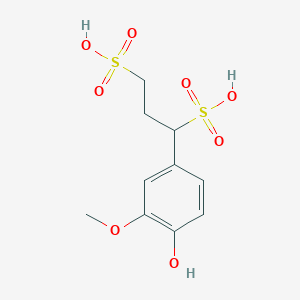
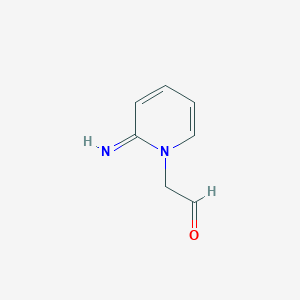

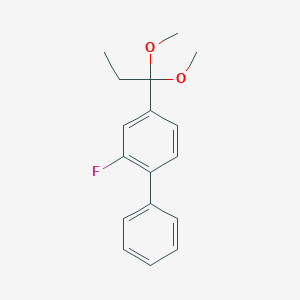
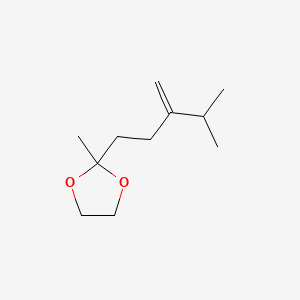
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)


